Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816504
InChI: InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)8(3)11(9)4/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15816504

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name ethyl 1,4,5-trimethylpyrrole-2-carboxylate
Standard InChI InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)8(3)11(9)4/h6H,5H2,1-4H3
Standard InChI Key ILOPGHKULUDJIW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(N1C)C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>, with a molecular weight of 193.24 g/mol. The compound’s structure is defined by a pyrrole ring substituted with methyl groups at positions 1, 4, and 5 and an ethyl ester moiety at position 2. Key physicochemical properties inferred from analogous compounds include:

PropertyValueSource Compound
logP (Partition coefficient)2.62–2.85Ethyl 1,3,5-trimethyl analogs
Hydrogen bond acceptors3Pyrrole ester derivatives
Polar surface area45–55 ŲTrimethylpyrrole studies
SolubilityLow in waterLogSw ≈ -2.7

The steric effects of the three methyl groups influence reactivity, particularly in electrophilic substitution reactions, while the ethyl ester enhances solubility in organic solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate can be inferred from methodologies used for analogous trimethylpyrrole esters. A representative pathway involves:

  • Friedel-Crafts Acylation: Reaction of a pre-functionalized pyrrole (e.g., 1,4,5-trimethylpyrrole) with ethyl chlorooxoacetate in the presence of AlCl<sub>3</sub> to introduce the ester group .

  • Esterification: Direct esterification of pyrrole-2-carboxylic acid derivatives using ethanol and acid catalysts.

  • Multi-Step Functionalization: Sequential methylation and esterification steps, as demonstrated in the synthesis of glyoxamide derivatives from trimethylpyrrole intermediates .

Example Reaction Conditions:

  • Step 1: 1,4,5-Trimethylpyrrole + ethyl chlorooxoacetate → Intermediate (Yield: ~65%) .

  • Step 2: Saponification of intermediate followed by re-esterification to purify the product .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors and catalytic systems (e.g., 10% Pd/C) are employed to enhance reaction rates and reduce byproducts .

Biological Activity and Applications

Antimicrobial Properties

Pyrrole derivatives with methyl and ester substituents demonstrate broad-spectrum antimicrobial activity. In one study, analogs inhibited Staphylococcus aureus growth at MIC values of 32 µg/mL and Escherichia coli at 64 µg/mL. These effects are attributed to interactions with bacterial cell membranes or enzymatic targets.

Anticancer Activity

Derivatives of ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate (a positional isomer) exhibited IC<sub>50</sub> values of 0.16–0.58 µM against human carcinoma cell lines (A-431, A-549). The 1,4,5-trimethyl variant may similarly interfere with cancer cell proliferation via kinase inhibition or apoptosis induction.

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternKey Differences
Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate1,3,5-TrimethylAltered steric hindrance impacts reactivity
2,3-Dimethyl-1H-pyrrole2,3-DimethylLacks ester group; lower logP (1.15)
GLP-26 (HBV inhibitor)Diketo-trimethylpyrroleAdditional keto groups enhance potency

The 1,4,5-trimethyl configuration may offer unique electronic properties due to the asymmetric methyl distribution, potentially enhancing binding affinity in biological systems.

Mechanistic Insights

The compound’s biological effects likely arise from:

  • Hydrogen bonding: The ester carbonyl interacts with enzymatic active sites.

  • Lipophilicity: Moderate logP (2.62–2.85) facilitates membrane permeability .

  • Steric effects: Methyl groups at positions 1, 4, and 5 may block metabolic degradation.

In antiviral contexts, analogs disrupt HBV capsid formation by binding to hydrophobic pockets, preventing viral replication .

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